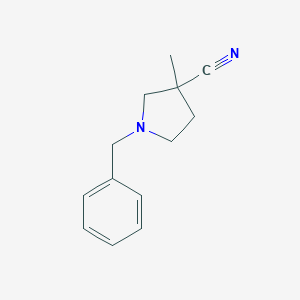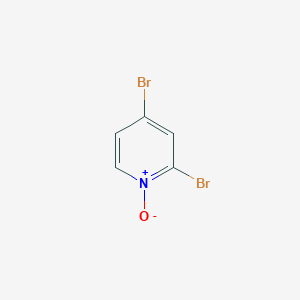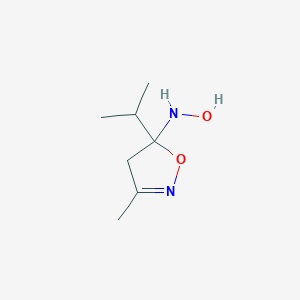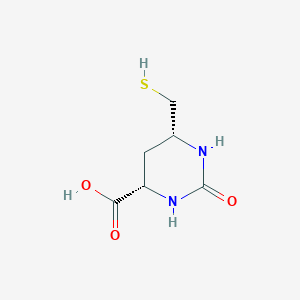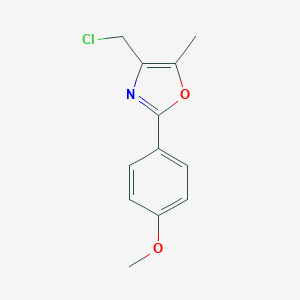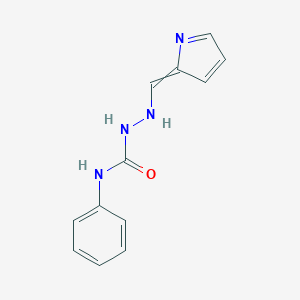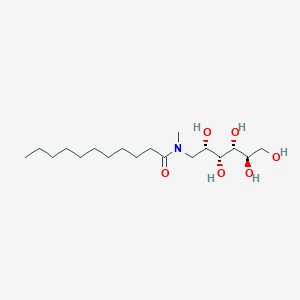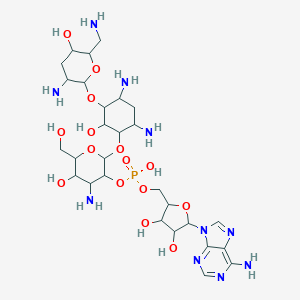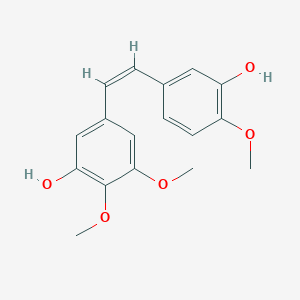![molecular formula C11H10N2OS B039735 4-Amino-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one CAS No. 116481-90-4](/img/structure/B39735.png)
4-Amino-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is known to exhibit a range of biological activities, including anticancer, antiviral, and antimicrobial properties. In
Mechanism Of Action
The mechanism of action of 4-Amino-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one is not yet fully understood. However, it is believed to act by inhibiting specific enzymes involved in cell growth and replication. This compound has been shown to selectively target cancer cells, leaving healthy cells unharmed.
Biochemical And Physiological Effects
4-Amino-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been found to inhibit the replication of the hepatitis C virus by targeting specific enzymes involved in the viral life cycle. Finally, 4-Amino-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one has been shown to have antimicrobial activity against a range of bacterial strains, making it a potential candidate for the development of new antibiotics.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 4-Amino-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one in lab experiments is its ability to selectively target cancer cells, leaving healthy cells unharmed. This makes it a potentially safer alternative to traditional chemotherapy drugs. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research on 4-Amino-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one. One area of interest is the development of new anticancer drugs based on this compound. Researchers are also exploring the potential of 4-Amino-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one as a treatment for viral infections, particularly hepatitis C. Finally, there is interest in exploring the antimicrobial properties of this compound further, with the goal of developing new antibiotics to combat antibiotic-resistant bacterial strains.
In conclusion, 4-Amino-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one is a heterocyclic compound with significant potential for use in medicinal chemistry. This compound exhibits a range of biological activities, including anticancer, antiviral, and antimicrobial properties. While the mechanism of action of this compound is not yet fully understood, researchers are exploring its potential applications in the development of new drugs for the treatment of cancer, viral infections, and bacterial infections.
Synthesis Methods
The synthesis of 4-Amino-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one involves a multistep process that typically begins with the reaction of 2-aminophenylthiophene with ethyl acetoacetate to form a substituted pyrazole. This intermediate is then reacted with 2-chloroquinoline in the presence of a base to form the desired heterocyclic compound.
Scientific Research Applications
4-Amino-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one has been the subject of numerous scientific studies due to its potential applications in medicinal chemistry. This compound has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been found to possess antiviral properties, particularly against the hepatitis C virus. Additionally, 4-Amino-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one has been shown to have antimicrobial activity against a range of bacterial strains.
properties
CAS RN |
116481-90-4 |
|---|---|
Product Name |
4-Amino-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one |
Molecular Formula |
C11H10N2OS |
Molecular Weight |
218.28 g/mol |
IUPAC Name |
4-amino-7,8-dihydro-6H-thieno[2,3-b]quinolin-5-one |
InChI |
InChI=1S/C11H10N2OS/c12-10-6-4-5-15-11(6)13-7-2-1-3-8(14)9(7)10/h4-5H,1-3H2,(H2,12,13) |
InChI Key |
CNIHHVARSUXSMH-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(=O)C1)C(=C3C=CSC3=N2)N |
Canonical SMILES |
C1CC2=C(C(=O)C1)C(=C3C=CSC3=N2)N |
synonyms |
4-AMINO-7,8-DIHYDROTHIENO[2,3-B]QUINOLIN-5(6H)-ONE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



